Cas no 376-50-1 (Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester)

Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester structure
376-50-1 structure
Nome del prodotto:Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
Numero CAS:376-50-1
MF:C10H10O4F8
MW:346.1712
MDL:MFCD00039892
CID:306834
PubChem ID:67825

Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
    • diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
    • AC1L28EZ
    • BRN 1807886
    • CTK4H8556
    • Diethyl octafluoroadipate
    • Diethyl octafluorohexanedioate
    • diethyl perfluoroadipate
    • EINECS 206-810-2
    • Hexanedioic acid, octafluoro-, diethyl ester
    • Octafluor-adipinsaeure-diaethylester
    • octafluoro-adipic acid diethyl ester
    • octafluoro-hexanedioic acid diethyl ester
    • perfluoroadipic acid diethyl ester
    • Diethyl perfluoroadipinate
    • MS-20250
    • NS00010984
    • 376-50-1
    • AKOS007930472
    • DIETHYLPERFLUOROADIPATE
    • 6ESC4BZ3FK
    • MFCD00039892
    • 2,2,3,3,4,4,5,5-octafluoro-hexanedioic acid diethyl ester
    • 4-02-00-01980 (Beilstein Handbook Reference)
    • Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
    • FT-0624851
    • DTXSID3059925
    • 1,6-diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate
    • Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate #
    • MDL: MFCD00039892
    • Inchi: InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3
    • Chiave InChI: UBMQHNSEGKYMTP-UHFFFAOYSA-N
    • Sorrisi: CCOC(C(C(C(C(C(OCC)=O)(F)F)(F)F)(F)F)(F)F)=O

Proprietà calcolate

  • Massa esatta: 346.0451
  • Massa monoisotopica: 346.045
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 9
  • Complessità: 395
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 52.6A^2

Proprietà sperimentali

  • Densità: 1.4607 (estimate)
  • Punto di ebollizione: 101°C 9mm
  • Punto di infiammabilità: 94.5°C
  • Indice di rifrazione: 1.353
  • PSA: 52.6

Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-36/37/39
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:36/37/38

Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Oakwood
004769
Diethyl perfluoroadipate
376-50-1 98%
004769
$0.00 2023-04-13
abcr
AB104707-10g
Diethyl perfluoroadipate, 96%; .
376-50-1 96%
10g
€276.40 2025-02-18
abcr
AB104707-5g
Diethyl perfluoroadipate, 96%; .
376-50-1 96%
5g
€181.20 2025-02-18
abcr
AB104707-25 g
Diethyl perfluoroadipate, 96%; .
376-50-1 96%
25 g
€509.70 2023-07-20
abcr
AB104707-25g
Diethyl perfluoroadipate, 96%; .
376-50-1 96%
25g
€523.90 2025-02-18
A2B Chem LLC
AF60195-5g
Diethyl octafluoroadipate
376-50-1 97%
5g
$213.00 2024-04-20
A2B Chem LLC
AF60195-25g
Diethyl octafluoroadipate
376-50-1 97%
25g
$452.00 2024-04-20
abcr
AB104707-10 g
Diethyl perfluoroadipate, 96%; .
376-50-1 96%
10 g
€269.60 2023-07-20
Chemenu
CM560554-10g
Diethyl perfluoroadipate
376-50-1 95%+
10g
$373 2024-07-17
A2B Chem LLC
AF60195-10g
Diethyl octafluoroadipate
376-50-1 97%
10g
$280.00 2024-04-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:376-50-1)Hexanedioic acid,2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester
A1157786
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):164.0/310.0